N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O/c19-18(20,21)14-7-3-2-6-13(14)17(26)23-12-15-22-9-8-16(24-15)25-10-4-1-5-11-25/h2-3,6-9H,1,4-5,10-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTCJKIVQLFSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine intermediate, which is then functionalized with a piperidine ring. The final step involves the introduction of the trifluoromethyl group and the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Several studies have investigated the compound's potential as an anticancer agent. Its structural similarity to known kinase inhibitors suggests it may inhibit specific signaling pathways involved in cancer progression. For instance, compounds with similar piperidine and pyrimidine frameworks have shown promise in targeting cancer cell proliferation and survival pathways .
- Neuroprotective Effects
- Anti-inflammatory Properties
- Antimicrobial Activity
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives based on the piperidine-pyrimidine scaffold. These derivatives exhibited significant inhibition of tumor cell lines, particularly in breast and lung cancers, demonstrating the potential for further development as anticancer drugs .
Case Study 2: Neuroprotection
Research documented in the International Journal of Neuropharmacology revealed that compounds similar to N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide could protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect was attributed to modulation of the MAPK pathway .
Mechanism of Action
The mechanism of action of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Implications
Analysis :
- Flumbatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-(6-methyl-5-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}pyridin-3-yl)-3-(trifluoromethyl)benzamide) shares the trifluoromethylbenzamide core but incorporates a methylpiperazine group, which improves aqueous solubility and bioavailability compared to the target compound’s piperidine moiety .
Functional Analogues with Pyrimidine Scaffolds
Table 2: Functional Comparison of Pyrimidine-Based Compounds
Analysis :
- Imatinib-related impurity () highlights the importance of piperazine/pyrimidine motifs in kinase inhibition but underscores that substituent positioning (e.g., meta-methyl) impacts target specificity .
- Dopamine D3 antagonists (e.g., 7o in ) share piperazine/aryl groups but prioritize dichlorophenyl substituents for CNS receptor targeting, unlike the target compound’s trifluoromethylbenzamide .
Pharmacokinetic and Pharmacodynamic Insights
- Trifluoromethyl Group : Present in the target compound and Flumbatinib, this group resists oxidative metabolism, prolonging half-life .
- Piperidine vs.
- Pyridinyl Substitution : Flumbatinib’s pyridin-3-yl group enhances hydrogen bonding with kinase active sites, a feature absent in the target compound .
Research Findings and Clinical Relevance
- Metabolic Stability: The tert-butylamino group in 8h () demonstrates how steric hindrance can mitigate first-pass metabolism, a strategy applicable to the target compound .
Biological Activity
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a piperidine ring linked to a pyrimidine moiety, which is further connected to a trifluoromethyl-substituted benzamide. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that compounds with similar structures exhibit promising anticancer activity. For instance, studies have shown that derivatives of benzamides can inhibit various kinases associated with cancer progression. In particular, the incorporation of trifluoromethyl groups has been linked to enhanced potency against cancer cell lines, potentially due to increased lipophilicity and improved binding affinity to target proteins .
Table 1: Anticancer Activity of Related Compounds
| Compound | Target | IC50 (µM) | References |
|---|---|---|---|
| Compound A | RET Kinase | 0.025 | |
| Compound B | PARP1 | 57.3 | |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of similar piperidine and pyrimidine derivatives have been documented. In one study, compounds with piperidinyl substitutions demonstrated significant antimicrobial effects against various bacterial strains, indicating that the piperidine moiety may enhance the overall biological activity through improved membrane penetration and interaction with microbial targets .
Table 2: Antimicrobial Activity Overview
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | References |
|---|---|---|---|
| Compound C | E. coli | 32 µg/mL | |
| Compound D | S. aureus | 16 µg/mL |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. For instance, similar compounds have been shown to inhibit ATPase activity in malaria parasites, suggesting a potential role in antiparasitic therapies .
Case Studies
Several case studies have explored the efficacy of related compounds in vivo:
- Antimalarial Efficacy : A study involving pyrimidine derivatives demonstrated significant inhibition of PfATP4-associated Na-ATPase activity, leading to reduced parasite viability in mouse models .
- Cancer Model Testing : Another study evaluated the anticancer potential of benzamide derivatives in xenograft models, revealing substantial tumor size reduction compared to controls .
Q & A
Q. What synthetic strategies are recommended for constructing the pyrimidine-piperidine core in this compound?
- Methodological Answer: The pyrimidine-piperidine core can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine can react with chloropyrimidine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the piperidinyl-pyrimidine intermediate. Subsequent alkylation or reductive amination may introduce the methylene linker. A benzamide group can then be coupled using 2-(trifluoromethyl)benzoyl chloride in the presence of a coupling agent like HATU . Key Steps:
Q. How should researchers validate the structural integrity of this compound and its intermediates?
- Methodological Answer: Use multi-spectral analysis :
- ¹H/¹³C NMR : Confirm piperidine ring protons (δ 1.5–2.5 ppm) and pyrimidine aromatic protons (δ 8.0–9.0 ppm). The trifluoromethyl group (δ ~120–125 ppm in ¹³C) should show no splitting in ¹H NMR .
- HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- HPLC-PDA : Assess purity (>95%) under gradient elution (e.g., 0.1% TFA in H₂O/MeCN) .
Advanced Research Questions
Q. How can computational methods predict the metabolic stability of the trifluoromethyl group in this compound?
- Methodological Answer: Perform density functional theory (DFT) calculations to evaluate the electronic effects of the trifluoromethyl group on metabolic oxidation. Compare with analogs lacking the CF₃ group.
- Software : Use Gaussian09 with B3LYP/6-31G(d) basis set.
- Metrics : Calculate bond dissociation energies (BDEs) for C-F bonds and electron density maps to predict susceptibility to cytochrome P450-mediated oxidation .
- Validation : Correlate computational results with in vitro microsomal stability assays (human liver microsomes + NADPH) .
Q. What strategies resolve contradictions in biological activity data for analogs with varying substitution patterns?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Profiling : Synthesize analogs with systematic substitutions (e.g., replacing CF₃ with Cl or CH₃) and test in parallel assays (e.g., enzyme inhibition, cell viability).
- Statistical Analysis : Apply multivariate regression to identify key descriptors (e.g., logP, polar surface area) driving activity discrepancies. For example, CF₃ may enhance lipophilicity but reduce solubility, leading to false negatives in high-throughput screens .
- Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to confirm binding modes and steric clashes caused by CF₃ .
Q. How can researchers optimize reaction yields for the final benzamide coupling step?
- Methodological Answer:
- Coupling Agents : Compare HATU, EDCI, and DCC in anhydrous DMF. HATU typically offers higher yields (~80–90%) for sterically hindered benzamides .
- Solvent Screening : Test polar aprotic solvents (DMF vs. THF) and additives (e.g., DMAP) to enhance reactivity.
- Workup : Extract unreacted acid chloride with saturated NaHCO₃ to minimize side products .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating target engagement of this compound?
- Methodological Answer:
- Fluorescence Polarization : Use labeled ATP analogs in kinase inhibition assays (e.g., Abl1 or EGFR).
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) with immobilized target proteins.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation .
Q. How should researchers address low solubility in biological assays?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
